molecular formula C9H9ClN4 B1464537 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 1249644-27-6

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B1464537
CAS No.: 1249644-27-6
M. Wt: 208.65 g/mol
InChI Key: OABQEQHDEYUORX-UHFFFAOYSA-N
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Description

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is an organic compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a chlorine atom and a pyrazolyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and pyrazolyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: This compound is structurally similar, with a pyridine ring instead of a pyrazine ring.

    3,5-Dimethylpyrazole: A simpler compound with only the pyrazole ring and methyl groups.

Uniqueness

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of both a chlorine atom and a pyrazolyl group attached to a pyrazine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-3-(3,5-dimethylpyrazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-8(10)11-3-4-12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQEQHDEYUORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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